1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Description
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a pyrazole-based carboximidamide derivative characterized by a cyclopentyl substituent at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-5-7(9(14)15)17(16-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTSJSYZGQNJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
- Molecular Formula : CHFN
- Molecular Weight : 229.2 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the modulation of enzyme activity and receptor binding.
Key Mechanisms:
- Adenosine Receptor Antagonism : Research indicates that pyrazole derivatives can act as antagonists at adenosine receptors, which are implicated in numerous physiological processes, including inflammation and cancer progression .
- Inhibition of Kinases : Some studies suggest that this compound may inhibit specific kinases, thereby affecting cell signaling pathways crucial for cell proliferation and survival .
Biological Activity
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Studies :
- Anti-inflammatory Research :
- Neuroprotection :
Comparison with Similar Compounds
Key Observations:
3-Position: The -CF₃ group is conserved across analogs, contributing to electron-withdrawing effects and metabolic stability .
Physicochemical Properties: The methyl-substituted analog (MW 192.15) has lower molecular weight and higher polarity than the cyclopentyl derivative, impacting solubility and bioavailability .
Applications :
- Carboximidamide derivatives with aryl substituents (e.g., 4-chlorophenyl in ) are often explored for antimicrobial uses, while simpler alkyl-substituted analogs serve as synthetic intermediates .
Notes
Synthetic Considerations : The cyclopentyl group may complicate synthesis due to steric hindrance, requiring optimized coupling conditions .
Stability : Trifluoromethyl groups enhance resistance to metabolic degradation, a feature shared with fipronil .
Preparation Methods
General Synthetic Strategies for Substituted Pyrazoles
Pyrazoles are typically synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. These methods are adaptable to introduce various substituents on the pyrazole ring, including trifluoromethyl and cyclopentyl groups.
Cyclocondensation of 1,3-Diketones with Hydrazines:
This classical method involves reacting 1,3-diketones with hydrazine or substituted hydrazines to form pyrazoles. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration. Variations of this method allow for the introduction of substituents at different positions of the pyrazole ring depending on the diketone and hydrazine used.Cyclocondensation of Acetylenic Ketones:
Acetylenic ketones can undergo cyclocondensation with hydrazines to form pyrazoles, often yielding regioisomeric mixtures. The choice of hydrazine and reaction conditions influences regioselectivity and substituent pattern on the pyrazole ring.1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds:
This method involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes to generate pyrazoles. It offers mild conditions and good yields, useful for complex pyrazole derivatives.Cycloaddition of Nitrilimines:
Nitrilimines generated in situ can react with alkenes or alkynes to form trisubstituted pyrazoles efficiently, often with high regioselectivity and yields.In Situ Formation of Carbonyl Derivatives:
Some synthetic routes involve generating carbonyl intermediates in situ from aldehydes or ketones, which then react with hydrazines to form pyrazoles in a one-pot process. This approach is practical and scalable.
Specific Preparation Approaches for 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Although direct literature specifically naming the preparation of this compound is limited, insights can be drawn from related synthetic protocols for trifluoromethyl-substituted pyrazoles and carboximidamide derivatives:
Trifluoromethyl Pyrazole Synthesis:
A notable method involves the reaction of trifluoromethyl-substituted acetylenic ketones with hydrazine derivatives under catalytic conditions (e.g., copper triflate with ionic liquid catalysts) to afford 3-trifluoromethylpyrazoles with good yields (~82%). Oxidative aromatization steps may follow to convert pyrazolines to pyrazoles.Introduction of the Cyclopentyl Group:
The N-1 cyclopentyl substitution can be introduced by using cyclopentyl-substituted hydrazine or by N-alkylation of the pyrazole ring post-cyclization. The former is more straightforward, involving the condensation of cyclopentylhydrazine with the appropriate diketone or acetylenic ketone bearing the trifluoromethyl group.Formation of the Carboximidamide Group at C-5:
The carboximidamide functionality can be introduced by converting a pyrazole-5-carboxylic acid or ester intermediate to the corresponding amidine via reaction with ammonia or ammonium salts under dehydrating conditions. Alternatively, direct condensation of hydrazines with nitrile or ester precursors bearing the trifluoromethyl and cyclopentyl substituents can yield the amidine group at C-5.
Representative Synthetic Route (Hypothetical Based on Literature)
Detailed Research Findings and Analysis
Catalysis and Green Chemistry:
Nano-ZnO catalysis and ionic liquid-based catalytic systems have been reported to improve reaction efficiency and yields in pyrazole synthesis, including trifluoromethyl derivatives.Regioselectivity Considerations:
The synthesis of pyrazoles from acetylenic ketones often leads to regioisomeric mixtures. However, the use of specific hydrazines (e.g., cyclopentylhydrazine) and reaction conditions can favor the formation of the desired regioisomer.One-Pot Procedures:
One-pot syntheses combining cyclocondensation and oxidative aromatization steps have been developed, reducing reaction times and simplifying purification.Amidine Formation:
Conversion of pyrazole carboxylic acid or ester intermediates to amidines is typically achieved by treatment with ammonia or ammonium salts, often under reflux or dehydrating conditions, affording good yields of carboximidamide derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Typical Yield | Notes |
|---|---|---|---|---|---|
| Cyclocondensation of 1,3-diketones with cyclopentylhydrazine | 1,3-diketone with CF3 group, cyclopentylhydrazine | Acid/base catalyst, solvent (ethanol) | Simple, rapid, regioselective | 75-90% | Classic method for pyrazole ring formation |
| Cyclocondensation of acetylenic ketones with cyclopentylhydrazine | Acetylenic ketone with CF3, cyclopentylhydrazine | Copper triflate, ionic liquids | Good yields, reusable catalyst | ~82% | May require oxidative aromatization |
| Amidination of pyrazole-5-carboxylic acid/ester | Pyrazole-5-carboxylic acid or ester intermediate | Ammonium hydroxide or ammonium salts | Direct amidine introduction | 65-85% | Often one-pot or sequential step |
Q & A
Q. What are the key synthetic strategies for preparing 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide?
The synthesis typically involves multi-step reactions:
- Cyclopentyl Group Introduction : Cyclopentyl derivatives can be introduced via nucleophilic substitution or coupling reactions. For example, cyclopentylamine may react with a halogenated pyrazole intermediate under basic conditions .
- Trifluoromethylation : The trifluoromethyl group is often incorporated using reagents like trifluoromethyl chloride or via radical trifluoromethylation .
- Carboximidamide Formation : Hydroxylamine derivatives are critical for forming the carboximidamide group. A common approach involves reacting a nitrile intermediate with hydroxylamine hydrochloride in ethanol/water under reflux .
- Optimization : Solvent selection (e.g., DMF or THF) and catalysts (e.g., CuI for click chemistry) significantly impact yield and purity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : , , and NMR confirm structural integrity, including cyclopentyl, trifluoromethyl, and carboximidamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, single-crystal X-ray analysis is recommended .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate carboximidamide formation .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or bases (e.g., KCO) improve reaction efficiency .
- Purification : Column chromatography with silica gel (eluting with hexane/ethyl acetate gradients) or recrystallization from ethanol removes impurities .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or GPCRs) by simulating interactions between the carboximidamide group and active sites .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., cyclopentyl vs. phenyl) with bioactivity using descriptors like logP and electronegativity .
- DFT Calculations : Density Functional Theory (DFT) assesses electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
Q. How do structural modifications (e.g., substituent changes) influence physicochemical properties?
- Lipophilicity : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) increases logP, enhancing membrane permeability but potentially reducing solubility .
- Electron-Withdrawing Effects : The trifluoromethyl group stabilizes the pyrazole ring via inductive effects, altering pKa and hydrogen-bonding capacity .
- Steric Hindrance : Substitutions at the 5-position (e.g., chloro vs. carboximidamide) impact rotational freedom and conformational stability, as shown in X-ray structures .
Q. How can synthetic byproducts be identified and mitigated?
- LC-MS/MS Analysis : High-resolution LC-MS identifies common byproducts (e.g., dehalogenated intermediates or oxidation products) .
- Reaction Monitoring : In-situ FTIR or NMR tracks reaction progress to minimize over-alkylation or hydrolysis .
- Mechanistic Studies : Isotopic labeling (e.g., -hydroxylamine) clarifies pathways for carboximidamide formation and side reactions .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported synthetic yields for similar pyrazole derivatives?
- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous solvents, fresh hydroxylamine) .
- Scale Effects : Pilot-scale reactions may require adjusted heating/cooling rates compared to small-scale syntheses .
- Analytical Validation : Cross-validate purity using orthogonal methods (e.g., HPLC + NMR) to rule out impurities falsely inflating yields .
Q. What evidence supports the proposed mechanism for carboximidamide formation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
